H-L-Pro-oall

Description

Foundational Significance of L-Proline and its Derivatives in Synthetic Chemistry

L-proline, a naturally occurring amino acid, holds a unique position in chemistry due to its rigid cyclic structure, which imparts specific conformational constraints on peptides. organic-chemistry.org Beyond its biological role, L-proline has emerged as a cornerstone of asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze chemical reactions enantioselectively. libretexts.orgiarjset.com Often dubbed the "simplest enzyme," L-proline's ability to act as a bifunctional catalyst—with its secondary amine acting as a Lewis base and its carboxylic acid as a Brønsted acid—makes it highly effective. libretexts.orgnih.govmdpi.com

This dual reactivity enables it to catalyze a wide range of fundamental carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions, often with high stereoselectivity. nih.govwikipedia.org These reactions typically proceed through enamine or iminium ion intermediates, where the chiral scaffold of proline directs the approach of reactants to favor the formation of one enantiomer over the other. libretexts.orgwikipedia.org

The success of L-proline has spurred extensive research into its derivatives. organic-chemistry.orgnih.gov Scientists modify the proline structure to enhance its catalytic properties, such as improving its solubility in various organic solvents, increasing its activity, and fine-tuning its stereoselectivity. rsc.org Furthermore, proline derivatives are synthesized not just for catalysis but also as building blocks for creating conformationally rigid peptides, pharmaceuticals, and other bioactive compounds. researchgate.netresearchgate.netnih.gov

Key Proline-Catalyzed Asymmetric Reactions

| Reaction Type | Catalytic Role of Proline | Significance |

|---|---|---|

| Aldol Reaction | Forms a nucleophilic enamine intermediate with a ketone or aldehyde donor. wikipedia.org | Creates chiral β-hydroxy carbonyl compounds, a common motif in natural products. iarjset.com |

| Mannich Reaction | Activates an aldehyde or ketone via enamine formation for addition to an imine. wikipedia.org | Synthesizes chiral β-amino carbonyl compounds, precursors to amino acids and alkaloids. libretexts.org |

| Michael Addition | Forms an enamine that adds to an α,β-unsaturated carbonyl compound. wikipedia.org | Generates chiral 1,5-dicarbonyl compounds through conjugate addition. rsc.org |

| α-Amination | Catalyzes the direct addition of an amine nitrogen to the α-position of a carbonyl compound. nih.gov | Provides direct access to chiral α-amino acids. nih.gov |

Overview of Key Academic Research Paradigms for H-L-Pro-oall and Structurally Related Compounds

The primary research application of this compound is as a specialized building block in peptide synthesis. nih.govnih.gov By protecting the carboxylic acid as an allyl ester, the molecule's nucleophilic amine group is free to participate in peptide bond formation. This allows chemists to build a peptide chain from the C-terminus, with this compound serving as the initial residue.

Broader research paradigms focus on structurally related proline derivatives to develop novel organocatalysts and bioactive molecules. organic-chemistry.orgresearchgate.netnih.gov For instance, researchers synthesize various esters of proline (e.g., methyl, benzyl (B1604629), or more complex esters) and modify the nitrogen atom or the pyrrolidine (B122466) ring to create catalysts with tailored properties. nih.gov Chiral ionic liquids based on L-proline have been developed and tested as recyclable catalysts for asymmetric reactions, demonstrating good conversions and high enantioselectivity. mdpi.com The immobilization of proline and its derivatives on solid supports is another active area of research, aiming to create reusable catalysts that simplify product purification and enhance the sustainability of chemical processes. nih.govrsc.org

While this compound itself is typically used as a structural unit rather than a catalyst, its synthesis and use are embedded in the larger academic effort to harness the proline scaffold for complex molecular construction. organic-chemistry.orgresearchgate.net The choice of the allyl ester specifically points to a strategy involving orthogonal protection, a sophisticated approach to multi-step synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

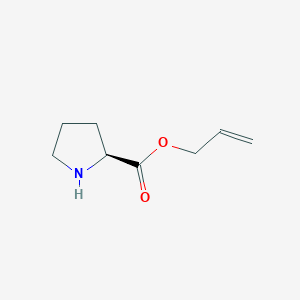

IUPAC Name |

prop-2-enyl (2S)-pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h2,7,9H,1,3-6H2/t7-/m0/s1 |

InChI Key |

FIPIQJXHJNVRRN-ZETCQYMHSA-N |

Isomeric SMILES |

C=CCOC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

C=CCOC(=O)C1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of H L Pro Oall

Established Strategies for the Synthesis of H-L-Pro-oall (L-Proline Allyl Ester)

The synthesis of this compound typically begins with N-protected L-proline, most commonly N-Boc-L-proline (Boc-Pro-OH), to prevent unwanted side reactions at the secondary amine. The allyl ester is introduced, and the N-protecting group is subsequently removed to yield the target compound or its salt.

In solution-phase synthesis, this compound is commonly prepared by the esterification of an N-protected proline derivative with an allyl halide. A widely used method involves the reaction of N-Boc-L-proline with allyl bromide in the presence of a base. google.com

A typical procedure involves dissolving Boc-Pro-OH in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate, is added to deprotonate the carboxylic acid, forming a carboxylate salt. Allyl bromide is then introduced, and the reaction mixture is stirred, typically at room temperature, until completion. google.com The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC) to ensure the full consumption of the starting material. google.com Upon completion, the product, Boc-Pro-OAll, is isolated through an aqueous workup followed by extraction and purification. The final step to obtain this compound hydrochloride involves the removal of the Boc protecting group using a solution of hydrogen chloride (HCl) in a solvent like ethyl acetate (B1210297) (EtOAc). google.com

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Boc-Pro-OH | 1. Potassium Carbonate (K₂CO₃), Allyl Bromide | DMF | Room Temp, 15 hrs | Boc-Pro-OAll | Not specified | google.com |

| Boc-Pro-OAll | 2. 9-11% HCl in EtOAc | EtOAc | 25-30°C, 4 hrs | HCl·this compound | Not specified | google.com |

| A representative solution-phase synthesis of this compound hydrochloride from N-Boc-L-proline. |

Optimization of this process involves the careful selection of base and solvent to maximize yield and minimize side reactions. The use of DMF as a solvent facilitates the dissolution of the proline derivative and the base, while potassium carbonate is an effective and economical choice for the deprotonation step. google.com

The allyl ester functionality is particularly advantageous in solid-phase peptide synthesis (SPPS) due to its unique deprotection conditions, which are orthogonal to the widely used Fmoc and Boc protecting group strategies. google.com In SPPS, the C-terminal amino acid is typically anchored to a solid support (resin). This compound can be used to protect the C-terminus of a peptide fragment that is later coupled to a resin-bound peptide in a convergent synthesis strategy.

More commonly, a specially designed allyl-based linker is attached to the solid support first. tandfonline.com For instance, a linker like the acid-labile Sieber amide resin can be functionalized with a molecule containing an allyl ester. tandfonline.com An N-protected proline, such as Fmoc-L-proline, can then be coupled to this resin-linker system. The synthesis of the peptide chain then proceeds by sequential deprotection of the Fmoc group (using a base like piperidine) and coupling of the next Fmoc-amino acid. soton.ac.uknih.govresearchgate.net

Alternatively, a pre-formed N-Fmoc-L-proline allyl ester can be used in specific synthetic schemes, although direct esterification onto a resin or linker is a more frequent approach. tandfonline.com The use of phase-transfer conditions has been shown to improve the efficiency of esterifying Fmoc-proline with allyl-containing linkers, especially when standard methods result in low yields. tandfonline.com

Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-proline is paramount during synthesis. researchgate.netacs.org The synthetic routes employed for the preparation of this compound are designed to be mild to prevent racemization.

Esterification of the carboxylic acid, a key step in the synthesis, generally proceeds without affecting the chiral center. researchgate.net Similarly, the subsequent removal of N-protecting groups like Boc (with acid) or Fmoc (with base) are standard procedures in peptide chemistry that are known to preserve the stereochemistry of the amino acid. nih.govresearchgate.net It is crucial that the derivatization process, which involves replacing the active hydrogens on the proline molecule, does not cause racemization. sigmaaldrich.comgreyhoundchrom.com The methods used for creating the allyl ester and for subsequent modifications are selected to ensure that the chiral purity of the L-proline is maintained throughout the synthetic sequence. acs.org

Adaptation within Solid-Phase Synthetic Frameworks

Functional Group Interconversions and Derivatization Strategies Employing this compound

This compound serves as a versatile intermediate for further chemical modifications, primarily in the context of peptide synthesis. Its two functional groups, the secondary amine and the allyl-protected carboxyl group, can be selectively manipulated. biomedres.usimperial.ac.ukslideshare.net

In peptide synthesis, this compound (or its hydrochloride salt) acts as a key building block. google.com The free secondary amine serves as a nucleophile for the formation of a new peptide bond. This reaction, known as a coupling reaction, involves reacting the amine of this compound with the activated carboxylic acid of an incoming N-protected amino acid (e.g., a Boc- or Fmoc-amino acid). google.comnih.gov

The carboxyl group of the incoming amino acid is typically activated using a variety of coupling reagents to facilitate the amide bond formation. The allyl ester on the proline derivative remains intact under these conditions, effectively protecting the carboxyl group. google.comnih.gov This orthogonality is a cornerstone of modern peptide synthesis, allowing for the stepwise elongation of the peptide chain without unintended reactions at the C-terminus. nih.gov

| Coupling Reagent System | Description | Reference |

| EDC·HCl / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-Hydroxybenzotriazole (B26582). A classic and widely used carbodiimide-based method. | google.com |

| TBTU / DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) and N,N-Diisopropylethylamine. A highly efficient aminium-based coupling reagent. | soton.ac.uk |

| PyBrop / DIPEA | Bromotripyrrolidinophosphonium hexafluorophosphate (B91526) and N,N-Diisopropylethylamine. A phosphonium-based reagent, particularly effective for sterically hindered couplings. | soton.ac.uk |

| Common coupling reagents used for peptide bond formation involving the amine group of this compound. |

Once the peptide chain is elongated to the desired length, the allyl ester can be selectively removed to reveal the C-terminal carboxylic acid for further modification, such as cyclization or conjugation. google.comnih.gov

The defining feature of this compound as a protecting group strategy is the specific cleavage of the allyl ester. This is most commonly achieved through palladium(0)-catalyzed hydrostannolysis or, more frequently, by reaction with a Pd(0) complex and a nucleophilic scavenger. google.comorganic-chemistry.orggoogle.com

The most prevalent method involves treating the allyl ester with a catalytic amount of a soluble palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. google.comgoogle.comorganic-chemistry.org The reaction proceeds via the formation of a π-allyl palladium complex. A scavenger is added to the reaction mixture to irreversibly trap the allyl group, driving the reaction to completion. google.com Various scavengers can be used, with the choice depending on the other functional groups present in the molecule. For instance, to avoid the cleavage of an Fmoc group, a milder nucleophile like 1-hydroxybenzotriazole (HOBt) can be used instead of a stronger base like morpholine (B109124) or piperidine. google.com

| Catalyst | Scavenger/Co-reagent | Conditions | Key Features | Reference |

| Pd(PPh₃)₄ | Morpholine | THF | Mild; orthogonal to Boc and benzyl (B1604629) esters. | nih.gov |

| Pd(PPh₃)₄ | Pyrrolidine (B122466) or Piperidine | Acetonitrile | Efficient cleavage of allyl esters of carboxylic acids. | google.com |

| Pd(PPh₃)₄ | 1-Hydroxybenzotriazole (HOBt) | THF | Mild conditions, compatible with Fmoc protecting group. | google.com |

| Pd(PPh₃)₄ | Polymethylhydrosiloxane (PMHS), ZnCl₂ | Not specified | Mild and efficient deallylation under ambient conditions. | organic-chemistry.org |

| Commonly used systems for the deprotection of allyl esters. |

This deprotection method is highly chemoselective, leaving other protecting groups like tert-butyl (tBu) ethers, Boc, and even benzyl esters unaffected. nih.gov This orthogonality allows for precise, multi-step synthetic strategies, making the allyl ester an indispensable tool in the synthesis of complex peptides and other organic molecules. google.com

Synthesis of Advanced L-Proline-Containing Building Blocks and Analogues

The synthesis of advanced building blocks and analogues derived from L-proline is a significant area of research, driven by the unique conformational constraints that the proline ring imparts on peptides and other bioactive molecules. sigmaaldrich.com The strategic modification of the proline scaffold allows for the fine-tuning of biological activity, metabolic stability, and pharmacokinetic properties. sigmaaldrich.commdpi.com Methodologies for creating these advanced structures often involve the chemical transformation of readily available proline derivatives, such as this compound (L-proline allyl ester).

One key strategy in the synthesis of advanced proline analogues is the modification of the pyrrolidine ring. This can include the introduction of substituents, the incorporation of heteroatoms, or altering the ring size. sigmaaldrich.com For instance, the synthesis of fluorinated proline analogues has garnered attention due to the interesting conformational changes and properties that the fluorine atom can introduce. acs.orgresearchgate.net

A study on a fluorocyclopropane-containing proline analogue highlights a synthetic approach that could be adapted from this compound. acs.orgresearchgate.net Although the study starts with a different precursor, the principles of forming a cyclopropane (B1198618) ring fused to the proline scaffold are relevant. Such a synthesis might involve the allylic group of this compound participating in a cyclopropanation reaction. The resulting building block could then be incorporated into peptides to study its effect on conformation. acs.orgresearchgate.net

The development of proline-containing cyclic peptides is another area where advanced building blocks are crucial. researchgate.netnih.gov The synthesis of these complex molecules often relies on solution-phase or solid-phase peptide synthesis techniques. researchgate.netnih.gov Modified proline analogues can be incorporated to enhance the cytotoxic activities of these cyclic peptides against various cancer cell lines. researchgate.netnih.gov

Furthermore, proline derivatives are utilized in the synthesis of non-peptidic structures. For example, proline analogues can be incorporated into quinoline-bearing compounds to develop inhibitors for enzymes like α-amylase. researchgate.net

The following tables summarize hypothetical synthetic transformations and the resulting advanced L-proline analogues that could be derived from this compound, based on established chemical principles.

Table 1: Hypothetical Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Catalytic Asymmetric Cyclopropanation | Diazoacetate, Rhodium(II) catalyst | Fluorocyclopropane-proline analogue | Conformational studies in peptides |

| Ring-Closing Metathesis | Grubbs' catalyst | Bicyclic proline analogue | Constrained peptide mimetics |

| Heck Coupling | Aryl halide, Palladium catalyst | Aryl-substituted proline analogue | Probing protein-ligand interactions |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral ligand | Dihydroxypropyl-proline analogue | Chiral building blocks |

Table 2: Examples of Advanced L-Proline Analogues and Their Precursors

| Analogue Name | Starting Material | Key Synthetic Step | Reported Yield (%) | Reference |

| Fluorocyclopropane-containing proline analogue | N-Benzyl-2-bromo-N-(2-fluoroallyl)acetamide | Intramolecular cyclization | 90 | acs.org |

| Reniochalistatin B (cyclic heptapeptide) | Linear peptide precursor | Macolactamization | 25 (convergent strategy) | researchgate.net |

| Galaxamide Analogue (Z-7) | Linear peptide precursor | Cyclization | 54.6 | nih.gov |

Applications of H L Pro Oall in Organic and Peptide Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

The application of chiral compounds derived from the "chiral pool," which are enantiomerically pure natural products, is a cornerstone of asymmetric synthesis. enamine.netresearchgate.net H-L-Pro-oall, as a derivative of L-proline, serves as an exemplary chiral building block, enabling the synthesis of enantiomerically enriched molecules. enamine.netsigmaaldrich.com Its rigid, stereochemically defined structure allows for effective chirality transfer in a variety of chemical reactions. nih.gov

The fixed chirality of the L-proline framework is a powerful tool for controlling the stereochemical outcome of chemical reactions. When incorporated into a molecule, it can influence the direction of attack of a reagent, leading to the preferential formation of one diastereomer or enantiomer over others.

Research has demonstrated that L-proline and its derivatives are effective in promoting 1,4-chirality transfer with high diastereoselectivity in reactions like the Pictet-Spengler condensation. uw.edu.pl In the synthesis of diketopiperazines, the use of L-proline has been shown to afford the opposite configuration compared to acyclic amino acids, a finding established through X-ray crystallography. uw.edu.pl This highlights the profound influence of the proline ring system on the stereochemical course of a reaction.

Furthermore, L-proline esters are utilized in various stereoselective transformations. nih.gov These include diastereoselective alkylations, where the existing chiral center on the proline ring dictates the stereochemistry of a newly formed center. nih.govbac-lac.gc.ca Metalated azomethine ylides, for instance, undergo highly endo-diastereoselective cycloadditions with N-acryloyl-(S)-proline benzyl (B1604629) ester. nih.gov Another notable application is in photocycloaddition reactions, where naphthamides derived from L-proline, which exist as a mixture of diastereomers in solution, can converge to a single diastereomer upon crystallization. This "memory effect" of molecular chirality can be exploited for subsequent asymmetric reactions. rsc.orgnih.gov

Table 1: Examples of Stereoselective Transformations Using L-Proline Derivatives

| Transformation Type | Proline Derivative Role | Key Finding | Citations |

| Pictet-Spengler Condensation | Chiral Inducing Agent | L-proline afforded the opposite configuration in final diketopiperazines compared to acyclic amino acids. | uw.edu.pl |

| [3+2] Cycloaddition | Chiral Dipolarophile | N-acryloyl-(S)-proline esters react with azomethine ylides in a highly endo-diastereoselective manner. | nih.gov |

| Aldol (B89426) Reaction | Chiral Substrate | An L-proline benzyl ester was used to assemble a key fragment of Kaitocephalin, a natural AMPA/KA antagonist. | nih.gov |

| Photocycloaddition | Chiral Control Element | Naphthamides of L-proline converge to a single diastereomer upon crystallization, enabling asymmetric reactions. | rsc.orgnih.gov |

| Asymmetric Lithiation | Chiral Auxiliary | Bicyclic L-proline derivatives direct diastereoselective lithiation-substitution reactions. | bac-lac.gc.ca |

The structural rigidity and defined stereochemistry of this compound make it an ideal starting material for the synthesis of complex molecular architectures, particularly nitrogen-containing heterocyclic systems which are prevalent in pharmaceuticals and natural products. nih.gov

L-proline derivatives have been successfully employed as chiral templates in the diastereoselective synthesis of various heterocyclic systems. uw.edu.pl For example, mild Pictet-Spengler-type condensation reactions using L-amino acids as chiral promoters have led to the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline derivatives with excellent diastereomeric excess (up to 100% de). uw.edu.pl The proline scaffold has also been used to construct hydrogenated pyrazino[2,1-a]isoquinoline derivatives. uw.edu.pl These methods demonstrate the utility of proline's chirality in building fused heterocyclic rings with high stereocontrol. The construction of these scaffolds is significant as heterocyclic compounds form the basis of a vast array of functional molecules, including anticancer agents and other pharmaceuticals. nih.govrsc.orgacs.org

Diastereoselective and Enantioselective Transformations Mediated by L-Proline Chirality

Integration into Peptide Synthesis Methodologies

In peptide science, this compound serves as a valuable building block. The free secondary amine allows for chain elongation in the N-to-C direction, while the allyl ester protects the C-terminus. The allyl group is a useful protecting group as it is stable to conditions used for removing Fmoc and Boc protecting groups but can be selectively cleaved, typically using a palladium catalyst. This orthogonal stability is advantageous in complex synthetic strategies. bachem.com

Modern peptide synthesis often relies on the convergent assembly of smaller, pre-synthesized peptide fragments rather than the stepwise addition of single amino acids, a strategy known as segment condensation or fragment coupling. raineslab.com This approach is particularly efficient for producing large peptides and small proteins. nih.govacs.orgug.edu.pl The process involves synthesizing protected peptide segments, which are then coupled together in solution or on a solid support. raineslab.comnih.gov

This compound is well-suited for this methodology. It can act as the C-terminal amino acid of one fragment, with its N-terminus available for coupling to the C-terminus of another fragment. Alternatively, a peptide fragment can be built upon the free amine of this compound. The final deprotection of the allyl ester at the C-terminus yields the desired peptide. This strategy avoids potential racemization that can occur at the C-terminal residue during fragment activation and allows for the purification of intermediate fragments, leading to a purer final product. bachem.comnih.gov

Peptide libraries are large, systematic collections of different peptides that are used to screen for new drug candidates, map protein-protein interactions, or identify enzyme substrates. conicet.gov.arnews-medical.net These libraries can be synthesized using combinatorial methods, such as the "split-and-mix" approach on a solid support, which can generate millions of unique peptide sequences simultaneously.

Incorporating specific structural motifs into these libraries can increase the probability of finding active peptides. stanford.edu this compound can be used as a building block in the synthesis of peptide libraries to introduce a proline residue at a defined position. Given proline's unique ability to induce turns in a peptide backbone, libraries containing this residue are valuable for discovering peptides that mimic the folded structures of natural protein epitopes. The screening of such libraries has been instrumental in identifying peptide ligands for various biological targets. conicet.gov.ar

The biological activity and selectivity of a peptide are highly dependent on its three-dimensional conformation. However, short linear peptides are often too flexible, leading to poor receptor binding and susceptibility to enzymatic degradation. nih.gov Introducing conformational constraints into a peptide's structure can lock it into a bioactive conformation, thereby enhancing its potency, selectivity, and stability. lifechemicals.comnih.govmagtech.com.cn

L-proline is a natural conformationally restricted amino acid because its side chain is cyclized back onto the peptide backbone, limiting the rotational freedom around the N-Cα bond. enamine.net The incorporation of a proline residue, for instance using this compound, introduces a predictable "kink" or turn in the peptide chain. chemrxiv.org This restriction reduces the number of accessible conformations, which can be advantageous for mimicking the secondary structures of proteins and improving pharmacological properties. lifechemicals.com This approach has been successfully used to develop potent and selective opioid receptor ligands and other peptidomimetic drugs. lifechemicals.comnih.gov

Table 2: Role of Proline in Conformationally Restricted Peptides

| Application Area | Rationale for Using Proline | Example Outcome | Citations |

| Peptidomimetic Drug Design | Proline and its analogs act as surrogates for natural turn structures, improving metabolic stability. | Development of drugs like the ACE inhibitor Zabicipril and the anti-diabetic drug Saxagliptin. | lifechemicals.com |

| Opioid Receptor Ligands | Induces specific turns to enhance selectivity for different opioid receptor subtypes (μ, δ, κ). | Development of potent and highly selective agonists and antagonists. | nih.gov |

| Foldamer Design | The rigid ring structure serves as a nucleation site for predictable secondary structures, such as helices. | Creation of artificial oligomers with stable, well-defined helical structures. | chemrxiv.org |

| Scaffold Design | The constrained backbone serves as a platform for arranging functional groups in a defined spatial orientation. | Design of peptidomimetics with pre-organized structures for improved receptor binding. | enamine.net |

Advanced Characterization and Computational Investigations

Spectroscopic Methodologies for Conformational and Structural Elucidation

Spectroscopic techniques are indispensable for characterizing the three-dimensional structure of molecules in both solution and solid states. For chiral molecules like H-L-Pro-oall, these methods can also provide information about their stereochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. researchgate.netd-nb.infocreative-biostructure.com By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), it is possible to deduce the preferred conformation of a molecule in a given solvent. wisc.edu For proline derivatives, NMR is particularly useful for determining the cis-trans isomerization of the amide bond and the puckering of the pyrrolidine (B122466) ring. researchgate.netacs.org

Table 1: Representative NMR Data for Conformational Analysis of Proline Derivatives.

| Parameter | Description | Typical Application in this compound Analysis |

|---|---|---|

| ¹H Chemical Shifts | Provides information about the electronic environment of protons. | Distinguishing between axial and equatorial protons in the pyrrolidine ring. |

| ¹³C Chemical Shifts | Sensitive to the backbone conformation and side-chain orientation. wisc.edu | Determining the ring pucker (e.g., C⁴-exo or C⁴-endo). acs.org |

| J-Coupling Constants | Relates to the dihedral angles between coupled nuclei. | Characterizing the torsional angles within the proline ring. |

| Nuclear Overhauser Effect (NOE) | Indicates through-space proximity of nuclei. wisc.edu | Establishing the relative orientation of the allyl group and the proline ring. |

| Trans:Cis Ratio | Quantifies the equilibrium between the two amide bond isomers. acs.org | Assessing the influence of the o-allyl substituent on the amide bond preference. |

X-ray crystallography provides precise information about the molecular structure in the solid state, yielding atomic coordinates with high resolution. ncl.ac.ukrsc.orgresearchgate.net This technique is the gold standard for determining bond lengths, bond angles, and torsional angles, which together define the conformation of the molecule within a crystal lattice. nih.gov For proline-containing compounds, X-ray crystallography can unambiguously determine the ring pucker and the cis/trans nature of the amide bond in the solid state. acs.org

The crystal structure of a molecule like this compound would reveal the specific conformation adopted in the crystalline form, including the orientation of the o-allyl group. This solid-state structure serves as a crucial reference point for comparison with solution-state conformations determined by NMR and with theoretical models from computational chemistry. creative-biostructure.com It is important to note that the conformation observed in the solid state may not always be the most populated conformation in solution due to packing forces in the crystal. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data for an this compound Derivative.

| Parameter | Unit | Value |

|---|---|---|

| Crystal System | - | Orthorhombic |

| Space Group | - | P2₁2₁2₁ |

| a | Å | 8.54 |

| b | Å | 12.31 |

| c | Å | 15.78 |

| α, β, γ | ° | 90 |

| Proline Ring Pucker | - | C⁴-exo |

| Amide Bond Conformation | - | trans |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. zoologytalks.comphotophysics.com This technique is particularly sensitive to the secondary structure of peptides and proteins, but it can also be used to characterize the chirality and conformational features of smaller molecules like this compound. nih.gov

X-ray Crystallography for Solid-State Conformational Analysis

Computational Chemistry Approaches for Understanding this compound and Derivatives

Computational chemistry provides powerful tools to complement experimental data, offering a deeper understanding of the structural and dynamic properties of molecules. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to explore the conformational energy landscape of a molecule. acs.orgresearchgate.net By systematically varying key dihedral angles, it is possible to identify low-energy conformations and the energy barriers between them. For this compound, these calculations can predict the relative energies of different ring puckers and cis/trans amide bond isomers.

These calculations also allow for the investigation of stereoelectronic effects, such as the influence of the o-allyl group on the electronic structure and conformational preferences of the proline ring. rsc.org Natural Bond Orbital (NBO) analysis, for example, can be used to quantify interactions like hyperconjugation that may stabilize certain conformations. acs.org

Table 3: Theoretical Conformational Energy Data for this compound Isomers.

| Conformer | Ring Pucker | Amide Isomer | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | C⁴-exo | trans | 0.00 |

| 2 | C⁴-endo | trans | 1.25 |

| 3 | C⁴-exo | cis | 3.50 |

| 4 | C⁴-endo | cis | 4.80 |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mpg.denih.gov By solving Newton's equations of motion for the atoms in a system, MD simulations can provide a detailed picture of molecular flexibility, conformational transitions, and interactions with the solvent. researchgate.nettandfonline.com

For this compound, an MD simulation would reveal the flexibility of the proline ring and the o-allyl group, as well as the timescales of conformational changes, such as ring puckering and amide bond isomerization. who.int The trajectories from MD simulations can be analyzed to calculate various properties, including root-mean-square fluctuations (RMSF) of atomic positions, which indicate the regions of highest flexibility. This information is crucial for understanding how the molecule might adapt its conformation to interact with other molecules or biological targets.

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico methodologies have become indispensable tools in modern drug discovery and molecular biology for predicting how a compound will interact with a biological target. These computational techniques allow for the rapid screening of virtual libraries of molecules and provide deep insights into the molecular recognition processes that govern biological activity. nih.govmdpi.com For proline-containing compounds, which are crucial components of many biologically active molecules, including numerous approved drugs, these computational approaches are vital for rational drug design. nih.gov They help in understanding the structure-activity relationships (SAR) and in predicting the binding affinity and interaction patterns with protein targets. researchgate.netresearchgate.net

Computational studies of proline and its derivatives often focus on several key areas: predicting the binding modes with target proteins, estimating the binding free energy, and developing quantitative structure-activity relationship (QSAR) models to correlate molecular features with biological activity. researchgate.netacs.org These investigations are critical because proline's unique cyclic structure imparts significant conformational constraints on peptides and proteins, influencing their folding and interaction with other molecules. mdpi.comox.ac.uk

Molecular Docking and Interaction Analysis

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.comresearchgate.net This technique simulates the binding process and scores the resulting poses based on various energy functions, providing an estimation of the binding affinity. For proline analogs, docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For instance, a study on L-proline amide derivatives as potential angiotensin-converting enzyme (ACE) inhibitors used molecular docking to understand their binding modes. researchgate.net The results indicated that the inhibitory activity was related to the formation of hydrogen bonds with active site residues of the ACE protein. researchgate.net Similarly, docking studies on proline and prolinamide isomers with bacterial collagenase were performed to evaluate their inhibitory potential. innovareacademics.in These studies often result in a docking score or an estimation of binding energy, which helps in ranking potential inhibitors. researchgate.netinnovareacademics.in

Below is an example of a data table summarizing docking results for a series of proline derivatives against a hypothetical protein target, illustrating the type of data generated in such studies.

Table 1: Example of Molecular Docking Results for Proline Derivatives This table is a representative example based on typical data from computational studies and does not represent data for this compound.

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues | Number of H-Bonds |

|---|---|---|---|---|

| Proline Analog A | -8.5 | 0.5 | TYR23, LYS67, ASP102 | 3 |

| Proline Analog B | -7.9 | 1.2 | TYR23, SER66, ASP102 | 2 |

| Proline Analog C | -7.2 | 3.5 | LYS67, VAL99 | 1 |

| Proline Analog D | -9.1 | 0.2 | TYR23, LYS67, ASP102, ARG105 | 4 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is another powerful in silico technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.orgresearchgate.net For proline derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Various studies have successfully applied QSAR to proline-containing compounds. For example, 2D-QSAR methods have been used to model the inhibitory activity of compounds against enzymes like 15-lipoxygenase, which included proline derivatives in the dataset. researchgate.netnih.gov These models can highlight which molecular properties, such as steric, electrostatic, or lipophilic features, are most important for the desired biological effect. researchgate.net

The following table provides a hypothetical example of data used in a QSAR study for a series of proline analogs, showing various molecular descriptors and their corresponding biological activity.

Table 2: Example Data for a QSAR Study of Proline Analogs This table is a representative example based on typical data from computational studies and does not represent data for this compound.

| Compound | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Proline Analog 1 | 1.5 | 250.3 | 65.4 | 10.2 |

| Proline Analog 2 | 2.1 | 280.4 | 60.1 | 5.8 |

| Proline Analog 3 | 1.8 | 265.3 | 75.2 | 8.1 |

| Proline Analog 4 | 2.5 | 310.5 | 55.9 | 2.5 |

These computational investigations, including molecular docking and QSAR, are fundamental to the modern drug design process. nih.govmdpi.com By providing detailed predictions of molecular interactions and binding affinities, they enable a more targeted and efficient search for new therapeutic agents based on scaffolds like proline. nih.gov

Biochemical and Mechanistic Investigations in Vitro Focus

Enzymatic Reactivity and Biocatalysis Involving Proline Derivatives

The enzymatic reactivity of proline derivatives like H-L-Pro-oall is a subject of significant interest, particularly in the fields of biocatalysis and enzymology. In vitro studies provide a foundational understanding of how these molecules interact with enzymes, their specificity as substrates, and the kinetics of these reactions.

Studies on Peptide-Enzyme Interactions and Substrate Specificity (in vitro models)

In vitro models are crucial for elucidating the specificity of enzymes towards various substrates. While direct studies on this compound are not extensively documented, research on related proline esters and derivatives provides valuable insights. Enzymes, particularly lipases and esterases, are known to catalyze reactions involving amino acid esters. nih.govmdpi.com

Lipases, such as those from Candida antarctica (CAL-A and CAL-B), have demonstrated high activity and enantioselectivity towards cyclic amino esters. nih.gov The choice of the acylating agent and the specific lipase (B570770) are critical factors that determine the reaction's efficiency and selectivity. nih.gov For instance, CAL-A has shown excellent performance in the kinetic resolution of various N-heterocyclic amino esters, including proline derivatives. utupub.fi The substrate scope of these enzymes is broad, encompassing a variety of α- and β-amino esters. utupub.fi

Esterases, such as those from pig liver (PLE), are also capable of acting on proline derivatives. uni-greifswald.de The different isoenzymes of PLE can exhibit varying enantioselectivity towards substrates, highlighting the importance of enzyme selection in biocatalytic applications. uni-greifswald.de The substrate specificity of esterases is often determined using p-nitrophenyl (pNP) esters of varying chain lengths to characterize their activity profiles. nih.govmdpi.comnih.govmdpi.com

Investigation of Enzymatic Hydrolysis or Modification of this compound Derivatives

The enzymatic hydrolysis of esters is a common and well-studied reaction. Lipases are a class of serine hydrolases that catalyze the hydrolysis of triglycerides and are widely used in industrial biocatalysis. nih.gov They are known to catalyze the hydrolysis of esters, and this reaction proceeds through an acyl-enzyme intermediate. whiterose.ac.uk

Research has shown that esterases from various sources can facilitate the rapid removal of allyl ester protecting groups. uoa.gr For example, an esterase from Bacillus subtilis has been effectively used for the cleavage of allyl esters. uoa.gr The conditions for enzymatic hydrolysis are typically mild, involving neutral pH and moderate temperatures, which is advantageous for sensitive molecules. nih.gov

Furthermore, enzymes can be used for the modification of N-terminal proline residues. Tyrosinase from Agaricus bisporus, for instance, can oxidize phenols and catechols to reactive o-quinones, which then couple to N-terminal prolines on proteins. berkeley.edunih.gov This demonstrates the potential for enzymatic modification of the proline moiety itself, which could be applicable to this compound in a peptide context.

A summary of enzymes involved in the modification of proline and its derivatives is presented in Table 1.

| Enzyme Class | Specific Enzyme Example | Type of Reaction | Substrate/Moiety | Reference |

| Lipase | Candida antarctica Lipase A (CAL-A) | Kinetic Resolution | Cyclic Amino Esters | nih.gov |

| Esterase | Pig Liver Esterase (PLE) | Hydrolysis | Proline Derivatives | uni-greifswald.de |

| Esterase | Bacillus subtilis Esterase (BS2) | Cleavage of Protecting Group | Allyl Esters | uoa.gr |

| Oxidase | Tyrosinase (Agaricus bisporus) | Modification | N-terminal Proline | berkeley.edunih.gov |

Kinetic Characterization of Enzymatic Processes and Inhibition Mechanisms

The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. nih.gov Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are determined to characterize the enzyme's affinity for the substrate and its catalytic efficiency. mdpi.com For many esterases, these parameters are determined using p-nitrophenyl ester substrates of varying acyl chain lengths. mdpi.comnih.govmdpi.com

For instance, studies on novel esterases often involve determining the optimal pH and temperature for their activity, as well as their stability under these conditions. mdpi.comnih.gov The kinetic constants are then calculated from Lineweaver-Burk plots. mdpi.commdpi.com

Proline derivatives can also act as enzyme inhibitors. Proline itself can be a competitive inhibitor of prolyl 4-hydroxylase (P4H), an enzyme that hydroxylates proline residues in collagen. nih.gov While not a substrate, polyproline binds to the enzyme's peptide-substrate-binding domain. nih.gov Additionally, analogs of N-propargylglycine, which share structural similarities with proline, have been shown to be covalent inactivators of proline dehydrogenase. acs.org The allyl group, as present in this compound, has been tested as a "warhead" in such inactivators. acs.org

Molecular Recognition in Defined Biological Systems (In Vitro)

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. mdpi.com In vitro systems are invaluable for studying these interactions in a controlled environment, free from the complexities of a cellular milieu.

Analysis of Non-Covalent Interactions with Biomolecules (e.g., proteins, lipids)

The proline ring is capable of engaging in specific non-covalent interactions that contribute to its role in protein structure and binding. nih.gov These include C-H···π and C-H···O interactions. nih.gov The pyrrolidine (B122466) ring of proline can interact favorably with aromatic residues, such as tryptophan, through stacking-like arrangements where dispersion energy plays a significant role. rsc.org These interactions are surprisingly strong and contribute to the stability of protein structures and complexes. rsc.org

The n→π* interaction, which involves the delocalization of a lone pair of electrons into an adjacent π* orbital, is another non-covalent force that can influence the conformation and stability of proline-containing peptides. nih.govresearchgate.net These interactions are thought to be important in stabilizing the trans conformation of prolyl peptide bonds, which is prevalent in proteins like collagen. nih.gov

The specific non-covalent interactions involving the proline residue are summarized in Table 2.

| Interaction Type | Proline Group Involved | Interacting Partner | Significance | Reference |

| C-H···π | Pyrrolidine ring C-H groups | Aromatic rings (e.g., Phe, Tyr, Trp) | Stabilization of secondary structures and protein-protein binding | nih.gov |

| C-H···O | Cα-H and Cδ-H groups | Carbonyl oxygen atoms | Capping of α-helices and structural stabilization | nih.gov |

| Stacking (Dispersion) | Pyrrolidine ring | Aromatic residues (e.g., Tryptophan) | Protein stabilization and recognition processes | rsc.org |

| n→π | Carbonyl oxygen (n) | Adjacent carbonyl carbon (π) | Stabilization of trans peptide bonds | nih.govresearchgate.net |

Peptide-Receptor Binding Studies in Cell-Free or Recombinant Systems

Cell-free and recombinant systems are essential tools for studying the direct binding of ligands to their receptors without interference from other cellular components. acs.org These assays allow for the quantitative determination of binding affinities (e.g., Ki or Kd values) and the characterization of the binding site.

While specific receptor binding studies for the small molecule this compound are not prominent in the literature, the principles of peptide-receptor interactions are well-established. nih.govwwu.edu Proline residues within peptides play crucial roles in recognition and binding to protein surfaces and receptors. nih.gov For example, in conotoxins, hydroxyproline (B1673980) (a modified form of proline) is critical for the peptide-protein interaction that underlies its biological activity. nih.gov

Recombinant systems are also used to study the interaction of peptides with major histocompatibility complex (MHC) molecules, which is a key event in the adaptive immune response. u-strasbg.frnih.govresearchgate.net The conformation of the peptide, which can be influenced by proline residues, is critical for its binding to the MHC groove. u-strasbg.fr

Role in Biochemical Pathways (general, non-disease specific contexts)

The specific biochemical pathways and mechanistic roles of this compound, identified as prop-2-enyl (2S)-pyrrolidine-2-carboxylate, are not extensively detailed in publicly available scientific literature. However, based on its chemical structure as an allyl ester of the amino acid L-proline, its primary role in biochemical pathways is anticipated to be that of a precursor, undergoing hydrolysis to yield L-proline and allyl alcohol. The subsequent metabolic fates of these two products are well-characterized.

Upon introduction into a biological system, esterase enzymes, particularly carboxylesterases which are abundant in tissues like the liver, are expected to catalyze the cleavage of the ester bond in this compound. scirp.org This enzymatic hydrolysis would release L-proline, a proteinogenic amino acid, and allyl alcohol.

Metabolic Fate of Hydrolysis Products:

| Initial Compound | Hydrolysis Products | General Biochemical Role of Products |

| This compound | L-Proline | Incorporation into proteins, precursor for other biomolecules, role in cellular metabolism and stress response. sigmaaldrich.comnih.gov |

| Allyl Alcohol | Further metabolized, potentially leading to toxic intermediates before excretion. |

L-Proline Metabolism:

The L-proline generated from the hydrolysis of this compound can enter several significant metabolic pathways:

Protein Synthesis: As one of the 20 proteinogenic amino acids, L-proline is a fundamental building block for the synthesis of proteins. sigmaaldrich.com Its unique cyclic structure imposes conformational constraints on the polypeptide chain, making it critical for the formation of specific protein secondary structures. sigmaaldrich.com

Proline Catabolism: L-proline can be catabolized in the mitochondria. The enzyme proline oxidase/dehydrogenase (POX/PRODH) oxidizes proline to Δ¹-pyrroline-5-carboxylate (P5C). nih.govnih.govmdpi.com P5C can then be converted to glutamate, which can enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate, contributing to cellular energy production. nih.govnih.gov

Proline Biosynthesis (Reverse Pathway): P5C can be reduced back to proline by P5C reductase (PYCR) enzymes, a process linked to the pentose (B10789219) phosphate (B84403) pathway and the regeneration of NADPH. mdpi.com This interconversion, known as the proline-P5C cycle, plays a role in cellular redox homeostasis and bioenergetics. nih.govmdpi.com

Collagen Synthesis: Proline is a major component of collagen, the most abundant protein in mammals, where it is often hydroxylated to form hydroxyproline, a modification essential for collagen triple helix stability. nih.gov

Research Findings on Related Proline Derivatives:

While direct research on this compound is limited, studies on other proline derivatives highlight their importance in biochemical investigations. For instance, various substituted proline analogs are utilized to study protein structure and function, with the modifications influencing peptide conformation and stability. nih.gov The incorporation of such analogs can impact protein folding and biological activity. nih.gov Furthermore, proline derivatives are investigated as inhibitors or substrates of specific enzymes and transporters to probe their roles in cellular processes. sigmaaldrich.combiorxiv.org For example, derivatives of hydroxy-L-proline have been synthesized and screened to identify inhibitors of neutral amino acid transporters. biorxiv.org

Supramolecular Chemistry and Molecular Self Assembly

H-L-Pro-oall and its Role in Supramolecular Architectures

This compound is a chiral molecule whose utility in supramolecular chemistry stems directly from its intrinsic structural properties. The L-Proline core imparts significant conformational rigidity, which is a critical feature for predictable self-assembly. Unlike other amino acids with flexible side chains, the pyrrolidine (B122466) ring of proline restricts the phi (Φ) dihedral angle, often inducing β-turns or "kinks" in peptide sequences. This inherent structural bias can be exploited to direct the formation of specific supramolecular structures.

In the context of self-assembly, this compound functions as a "monomer" or tecton. The secondary amine (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen of the allyl ester group serves as a hydrogen bond acceptor. These functionalities, combined with the hydrophobic character of the pyrrolidine ring and allyl group, create an amphiphilic molecule capable of organizing in response to its environment, particularly in aqueous or mixed-solvent systems. The allyl group also provides a site for post-assembly modification or polymerization via reactions like thiol-ene click chemistry, allowing for the covalent stabilization of the assembled supramolecular architecture. Therefore, this compound is not merely a passive component but an active director of supramolecular construction, guiding the formation of ordered materials from the molecular level up.

The design of self-assembling systems based on amino acids and peptides, including derivatives like this compound, relies on a set of established principles. These principles allow researchers to program molecular information into the building blocks to achieve a desired macroscopic structure or function.

Amphiphilicity: The primary driving force for assembly in aqueous media is often the hydrophobic effect. Molecules are designed with distinct polar (hydrophilic) and nonpolar (hydrophobic) regions. For this compound, the protonated amine and carbonyl group constitute the hydrophilic head, while the pyrrolidine ring and allyl chain form the hydrophobic tail. This balance dictates the formation of structures like micelles, vesicles, or fibers that sequester the hydrophobic parts away from water.

Structural Preorganization and Directionality: The use of conformationally constrained units is a key design strategy. The rigid pyrrolidine ring of proline is a classic example, predisposing the molecule to adopt a specific turn-like conformation. This reduces the entropic penalty of assembly and leads to more ordered structures. Directional interactions, primarily hydrogen bonds, are engineered to guide the orientation of molecules relative to one another, leading to predictable one-dimensional (fibers) or two-dimensional (sheets) growth.

Hierarchical Assembly: Self-assembly is often a multi-step process. Individual molecules (Level 1) assemble into primary nanostructures like fibers or ribbons (Level 2) through specific non-covalent interactions. These primary structures can then entangle or align to form macroscopic materials like gels or liquid crystals (Level 3).

Stimuli-Responsiveness: By incorporating chemically labile or responsive groups, the assembly process can be controlled by external triggers. For example, the protonation state of the amine in this compound is pH-dependent, allowing pH to be used as a trigger to initiate or dissolve an assembly. The allyl group can respond to specific chemical reagents for covalent capture.

The stability and structure of supramolecular assemblies derived from this compound are governed by a combination of non-covalent forces. The precise balance of these interactions determines the final morphology and properties of the resulting material.

Hydrogen Bonding: This is a dominant directional interaction. The secondary amine of the proline ring acts as a hydrogen bond donor, while the carbonyl oxygen of the ester is an acceptor. This donor-acceptor pairing can lead to the formation of extended, one-dimensional chains, which are the foundational elements of nanofibers. Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) are used to confirm hydrogen bonding, typically by observing a shift in the N-H and C=O stretching frequencies upon assembly.

Metal Coordination: The amine and carbonyl oxygen atoms in this compound are potential Lewis basic sites that can coordinate with metal ions (e.g., Cu²⁺, Zn²⁺, Pd²⁺). This interaction can be used to template the assembly process, with the metal ion acting as a rigid, multi-valent node to link several this compound molecules. This can lead to the formation of discrete coordination complexes or extended, metal-organic frameworks and metallogels with distinct properties from those formed solely by hydrogen bonds.

π-π Stacking: this compound itself lacks an aromatic ring and therefore cannot participate directly in π-π stacking. However, this interaction becomes highly relevant when this compound is incorporated into a larger peptide sequence containing aromatic amino acids (e.g., Phenylalanine, Tyrosine) or is co-assembled with aromatic guest molecules. In such systems, π-π stacking provides additional stability and directionality, often working in concert with hydrogen bonding to form highly ordered structures like β-sheets.

The table below summarizes the key non-covalent interactions involving this compound in self-assembly.

| Interaction Type | Interacting Groups on this compound | Nature of Force | Role in Assembly |

|---|---|---|---|

| Hydrogen Bonding | Amine (N-H) as donor; Carbonyl (C=O) as acceptor | Strong, directional | Provides directional growth, leading to fiber/sheet formation. |

| Hydrophobic Interactions | Pyrrolidine ring, Allyl group | Non-directional, entropically driven | Primary driving force for aggregation in aqueous media. |

| Metal Coordination | Amine (N) and Carbonyl (O) as ligands | Strong, geometrically defined | Acts as a template or cross-linker, forming metallogels or defined complexes. |

| π-π Stacking | Not applicable for this compound alone | Directional | Becomes relevant in co-assembly with aromatic molecules, enhancing order and stability. |

Design Principles for Self-Assembling Amino Acid and Peptide Systems

Formation of Ordered Structures and Nanomaterials

The molecular-level self-assembly of this compound and related proline derivatives, driven by the non-covalent interactions detailed above, culminates in the formation of well-defined, macroscopic materials and nanostructures. The transition from individual molecules to a functional superstructure is a hallmark of bottom-up materials synthesis. By carefully controlling the molecular design and assembly conditions (e.g., solvent, concentration, temperature, pH), a variety of ordered structures can be fabricated, including gels, fibers, ribbons, and vesicles. These materials are of significant interest due to their high surface area, tunable properties, and potential applications in fields ranging from materials science to biotechnology.

One of the most prominent outcomes of the self-assembly of small molecules like this compound is gelation—the formation of a viscoelastic solid from a liquid. When the solvent is water, the resulting material is a hydrogel. The mechanism involves a process known as supramolecular polymerization.

Fiber Formation: Individual this compound molecules first assemble into one-dimensional nanofibers, typically with diameters in the range of 5-50 nm. This initial assembly is driven by a combination of hydrogen bonding, which provides the directional vector for growth, and hydrophobic interactions, which stabilize the fibrous core.

Network Entanglement: As the concentration of the nanofibers increases beyond a critical point (the critical gelation concentration), they begin to physically entangle and interact at junction zones.

Solvent Immobilization: This entangled three-dimensional network effectively traps and immobilizes a large volume of the solvent within its pores, leading to a dramatic increase in viscosity and the formation of a self-supporting, macroscopic gel.

The inclusion of the rigid proline moiety is crucial for creating robust gels. The conformational constraint imposed by the pyrrolidine ring promotes the formation of well-defined, persistent nanofibers, which are more effective at forming a stable gel network compared to fibers from more flexible molecules. These hydrogels are often stimuli-responsive; for instance, a change in pH can disrupt the hydrogen bonding network, causing the gel to collapse back into a solution (a sol-gel transition).

Beyond the formation of bulk gels, the self-assembly of proline-containing building blocks can be precisely engineered to yield a diverse array of discrete nanostructures. The final morphology is a delicate function of both the intrinsic molecular structure and the extrinsic assembly conditions. Researchers can tune these parameters to direct the assembly pathway toward a specific outcome.

Control over nanostructure morphology is achieved by manipulating the kinetic and thermodynamic parameters of the assembly process. For example:

Solvent Polarity: Changing the solvent from highly polar (water) to less polar (e.g., an alcohol/water mixture) can alter the strength of both hydrophobic and hydrogen-bonding interactions, potentially favoring the formation of nanoribbons over cylindrical nanofibers.

pH and Ionic Strength: Adjusting the pH modifies the charge on the amine group of this compound. At low pH, the protonated amine (NH₂⁺) introduces electrostatic repulsion, which can influence fiber diameter or even prevent assembly altogether. Adding salt can screen these charges, promoting aggregation.

Concentration and Temperature: The concentration of the building block directly influences the kinetics of nucleation and growth. Temperature affects molecular motion and the strength of hydrogen bonds, allowing for thermal control over the assembly/disassembly process.

The table below illustrates how experimental conditions can be tuned to engineer different nanostructures from peptide-based building blocks.

| Experimental Parameter | Influence on Assembly | Potential Resulting Nanostructure |

|---|---|---|

| Concentration | Affects nucleation density and fiber growth rate. | Low: Discrete fibers/spheres. High: Entangled network (gel). |

| pH | Controls ionization state and electrostatic interactions. | Neutral pH: Fibers. Low/High pH: Disassembly or formation of vesicles. |

| Solvent Composition | Modulates hydrophobic effect and hydrogen bonding strength. | Aqueous: Hydrophobic-core fibers. Organic solvent: Reversed structures. |

| Temperature | Affects kinetics and thermodynamic stability of non-covalent bonds. | Slow cooling: Well-ordered, long fibers. Rapid cooling: Kinetically trapped, shorter structures. |

Through such meticulous engineering, this compound and related peptide derivatives serve as powerful components for the bottom-up fabrication of advanced nanomaterials with tailored architectures and properties.

Catalytic Applications of H L Pro Oall Derivatives

Organocatalysis Mediated by Proline Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern organic synthesis, offering a metal-free alternative to traditional methods. Proline and its derivatives are cornerstone catalysts in this field, primarily due to their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. wikipedia.orgnii.ac.jp

Proline-derived catalysts, which can be conceptually synthesized from precursors like H-L-Pro-oall, have demonstrated remarkable efficacy in a range of asymmetric transformations. The direct asymmetric aldol (B89426) reaction, which forms a carbon-carbon bond between a ketone donor and an aldehyde acceptor, is a classic example. clockss.org The catalytic cycle, generally accepted to proceed via an enamine intermediate, leverages the bifunctional nature of proline-based catalysts. nii.ac.jp The secondary amine forms the enamine with a ketone, while the carboxylic acid group (after hydrolysis of the ester in a derivative like this compound) activates the aldehyde electrophile through hydrogen bonding. nii.ac.jpclockss.org This dual activation is crucial for high stereoselectivity.

Similarly, in asymmetric conjugate additions (Michael reactions), proline derivatives catalyze the addition of nucleophiles like ketones or aldehydes to α,β-unsaturated systems, such as nitroalkenes. mdpi.comniscpr.res.in L-proline was one of the first organocatalysts used for the conjugate addition of carbonyl compounds to nitroalkenes. mdpi.com Modifications to the proline core, for instance, by creating dipeptides or other derivatives, have been shown to improve the efficiency and stereoselectivity of these reactions. acs.org For example, a study on the Michael addition of 2-oxindoles to enones employed a simple system of L-proline with an achiral amine co-catalyst to generate products with vicinal quaternary and tertiary stereocenters in high yield and enantioselectivity. thieme-connect.com

The table below summarizes the performance of various proline derivatives in key asymmetric reactions.

| Reaction Type | Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Aldol Reaction | L-Proline (30 mol%) | Acetone and p-nitrobenzaldehyde | 68 | 76 | nii.ac.jp |

| Aldol Reaction | (S,S)-Proline-Phenylalanine methyl ester | Cyclohexanone and 4-nitrobenzaldehyde | up to 99 | up to 95 | acs.org |

| Aldol Reaction | Polyacrylic acid supported L-proline | Acetone and Benzaldehydes | High | > L-proline | researchgate.net |

| Michael Addition | L-Proline/trans-2,5-dimethylpiperazine | 3-Substituted 2-oxindoles and enones | up to 99 | up to 91 | thieme-connect.com |

| Michael Addition | Proline-containing tripeptides | Aldehydes and β-substituted nitroolefins | Good | High | mdpi.com |

The stereochemical outcome of proline-catalyzed reactions is rationalized by well-accepted transition state models, such as the Zimmerman-Traxler model for aldol reactions, which involves a six-membered, chair-like transition state. wikipedia.org In this model, the proline enamine reacts with the aldehyde, which is held in a specific orientation by a hydrogen bond from the catalyst's carboxylic acid group. This organization minimizes steric interactions and dictates the facial selectivity of the electrophile attack, leading to the observed enantioselectivity. nii.ac.jpclockss.org

Understanding these mechanisms is fundamental to the rational design of new and improved catalysts. pharmafeatures.com Key design principles for proline-based organocatalysts often focus on:

Enhancing Acidity/Basicity: Modifying the electronic properties of the proline scaffold can tune the catalyst's activity. For example, the development of tetrazole and acylsulfonamide derivatives of proline has led to catalysts with superior performance, offering higher yields and enantioselectivities, even at lower catalyst loadings and in a broader range of solvents where proline itself performs poorly. organic-chemistry.org

Improving Solubility and Stability: The limited solubility of proline in many organic solvents can be a drawback. Catalyst design often involves introducing lipophilic groups to enhance solubility or attaching the catalyst to a solid support for easier recovery and reuse. rsc.orgmdpi.com

Steric Tuning: Introducing bulky substituents on the proline ring can enhance stereoselectivity by creating a more defined chiral pocket around the active site, thereby increasing the energy difference between the diastereomeric transition states. mdpi.com

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for investigating these chiral induction mechanisms. rsc.orgmdpi.com They allow for the detailed study of transition state geometries and the non-covalent interactions that govern stereoselectivity, providing insights that guide the in-silico design of next-generation catalysts. pharmafeatures.comrsc.org

Asymmetric Organic Transformations (e.g., aldol reactions, conjugate additions)

Metal-Catalyzed Reactions Employing this compound-Derived Ligands

The secondary amine and the carboxylic acid (or its ester form) of proline derivatives make them excellent candidates for chiral ligands in transition metal catalysis. The allyl group in this compound provides a convenient anchor for modification or for attachment to solid supports, facilitating the synthesis of a wide array of ligands for both homogeneous and heterogeneous systems.

Chiral ligands are essential for enantioselective metal catalysis, where the metal center provides the catalytic activity and the ligand environment dictates the stereochemical outcome. rsc.org Proline derivatives can be readily converted into various types of ligands, such as phosphines, amines, and N-heterocyclic carbenes (NHCs), which can coordinate with a wide range of metals including rhodium, iridium, palladium, nickel, and copper. ingentaconnect.comnih.govrsc.orgchinesechemsoc.orgmdpi.com

The synthesis of these ligands often involves the modification of the nitrogen or carboxyl group of the proline scaffold. For instance, the nitrogen atom can be functionalized to create multidentate amine or amide ligands. acs.org The carboxylic acid can be reduced to an alcohol, providing a different point of attachment for phosphine (B1218219) groups or other coordinating moieties. The allyl ester of this compound can be hydrolyzed to the free acid, which can then be coupled with other molecules, or the allyl group itself can be functionalized through various olefin reactions. This versatility allows for the creation of ligands with tailored steric and electronic properties to optimize catalytic performance. For example, proline has been used as a chiral auxiliary to synthesize enantiomerically pure chiral-at-rhodium catalysts for Lewis acid catalysis. rsc.org

Homogeneous Catalysis: Proline-derived ligands have been successfully employed in a multitude of homogeneous catalytic reactions. For instance, rhodium complexes with proline-derived ligands have been used in asymmetric hydrogenations. ingentaconnect.com Gold-catalyzed reactions, which often involve the activation of alkynes and allenes, can utilize proline-derived ligands to achieve stereocontrol. nih.govuea.ac.uk Similarly, iridium complexes with chiral ligands have shown exceptional performance as Lewis acids in enantioselective conjugate additions and other transformations. rsc.org The flexibility of the ligand structure allows for fine-tuning of the catalyst's activity and selectivity for a specific transformation. acs.org

Heterogeneous Catalysis: A significant advantage of using precursors like this compound is the potential for creating heterogeneous catalysts. Immobilizing the chiral catalyst on a solid support simplifies product purification, prevents contamination of the product with the (often expensive or toxic) metal, and allows for catalyst recycling, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Several strategies have been developed for the heterogenization of proline-based catalysts:

Immobilization on Polymers: Proline derivatives have been supported on polymers like polystyrene or polyacrylic acid. researchgate.net

Grafting onto Silica (B1680970): Mesoporous silica nanoparticles (MSNs) provide a high-surface-area support for grafting proline derivatives. These materials have shown excellent activity and selectivity in reactions like aldol and Knoevenagel-Michael cascade reactions, sometimes surpassing their homogeneous counterparts. acs.orgnih.gov

Attachment to Magnetic Nanoparticles: Supporting proline-derived metal complexes on magnetic nanoparticles (e.g., Fe₃O₄) allows for extremely easy catalyst recovery using an external magnet. rsc.orgmdpi.comrsc.org A nanomagnetic nickel complex featuring an L-proline co-ligand was shown to be an efficient and recyclable catalyst for the synthesis of tetrazoles. rsc.orgrsc.org

The table below provides examples of metal-catalyzed reactions using proline-derived ligands in different catalytic systems.

| Catalytic System | Metal | Ligand Type | Reaction Type | Key Finding | Reference |

| Homogeneous | Rhodium (Rh) | Proline-derived phosphine | Asymmetric Hydrogenation | Effective for C=C bond reduction | ingentaconnect.com |

| Homogeneous | Iridium (Ir) | Chiral-at-metal complex | Lewis Acid Catalysis (Conjugate Addition) | High enantioselectivity (96-99% ee) | rsc.org |

| Heterogeneous | Nickel (Ni) | L-proline on magnetic nanoparticles | Tetrazole Synthesis | Excellent recyclability (8 cycles) | rsc.orgrsc.org |

| Heterogeneous | Copper (Cu) | Oxazoline on mesoporous silica | Asymmetric Allylic Oxidation | High yield (up to 95%) and ee (up to 96%) | researchgate.netnih.gov |

| Heterogeneous | - | L-proline on mesoporous silica | Asymmetric Aldol Reaction | High activity at low catalyst loading | acs.org |

The continued development of catalysts derived from this compound and related proline analogues holds significant promise for advancing the field of asymmetric synthesis, enabling the efficient and sustainable production of complex chiral molecules.

Future Research Directions and Emerging Paradigms

Integration with Advanced Computational and Data Science Technologies (e.g., Machine Learning in Peptide Design)

The landscape of peptide and amino acid derivative research is being reshaped by computational and data science technologies. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate the vast chemical space and accelerate the discovery of novel molecules with desired properties. nih.govacs.org For a compound like H-L-Pro-oall, these technologies hold significant promise.

Future research could leverage ML models to predict the physicochemical and biological properties of peptides and peptidomimetics incorporating the this compound motif. Traditional peptide design has often been guided by human intuition, which can be susceptible to bias. nih.gov ML algorithms, in contrast, can analyze large datasets of existing peptide sequences and their functions to identify non-obvious structure-activity relationships. nih.govarxiv.org For instance, computational models could predict how the allyl ester group of this compound influences the conformation, stability, and binding affinity of a peptide chain.

Researchers have successfully used ML to design proline-rich antimicrobial peptides by predicting their activity and optimizing their sequences. tandfonline.com A similar approach could be applied to virtually screen libraries of this compound-containing peptides for various applications, from therapeutics to catalysis. These computational techniques, which include docking and molecular dynamics (MD) simulations enhanced by machine learning, can help to overcome the challenges of modeling the inherent flexibility of peptides and their interactions with biological targets. arxiv.org

Table 1: Potential Applications of Machine Learning in this compound Research

| Computational Approach | Potential Application for this compound | Research Goal |

| Machine Learning (ML) Models | Predict bioactivity of this compound derivatives | Accelerate discovery of new drug candidates or catalysts. |

| Molecular Dynamics (MD) Simulations | Simulate conformational changes upon incorporation into a peptide | Understand the structural impact of the this compound unit. arxiv.org |

| Generative Models | Design novel peptide sequences containing this compound | Explore new chemical space for functional peptides. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with functional outcomes | Guide the rational design of more potent and specific molecules. |

The integration of these advanced computational tools can significantly reduce the time and cost associated with experimental screening, allowing for a more focused and efficient exploration of this compound's potential.

Exploration of Novel Bio-inspired and Biomimetic Systems

Nature frequently utilizes proline and its derivatives in unique ways, providing a rich source of inspiration for the design of novel materials and systems. pku.edu.cn Future research on this compound can draw from these biological blueprints to create advanced functional materials.

Proline-based structures are known to act as organocatalysts, mimicking the function of natural aldolase (B8822740) enzymes. rsc.org Research has shown that polymeric systems incorporating proline derivatives can be highly active and selective catalysts for chemical reactions in aqueous media. rsc.org The unique structure of this compound, with its reactive allyl group, could be exploited in the development of new catalytic systems. For example, it could be polymerized or grafted onto surfaces to create recyclable catalysts for asymmetric synthesis.

Furthermore, proline derivatives are being used to create biomimetic and biodegradable polymers. pku.edu.cn 4-hydroxy-L-proline, for instance, is a building block for novel polyesters and polypeptides with interesting material properties. pku.edu.cn this compound could similarly serve as a monomer for the synthesis of new polymers. The ester linkage offers a site for biodegradation, while the allyl group provides a handle for further chemical modification or cross-linking, enabling the tuning of the material's properties for applications in areas like drug delivery or tissue engineering. tandfonline.comnih.gov

Bio-inspired L-proline oligomers have also demonstrated cryoprotective properties by controlling ice growth, inspired by antifreeze glycoproteins found in nature. acs.org This opens up the possibility of investigating this compound-based oligomers or polymers for applications in the cryopreservation of cells and tissues.

Table 2: Examples of Bio-inspired Systems Based on Proline Derivatives

| Bio-inspired Concept | Proline Derivative Application | Potential Relevance for this compound |

| Enzyme Mimicry | L-proline derivatives as catalysts for aldol (B89426) reactions. rsc.org | Development of this compound-based organocatalysts. |

| Biopolymers | 4-hydroxy-L-proline in biodegradable polyesters. pku.edu.cn | Synthesis of novel biodegradable polymers from this compound. |

| Cryoprotection | L-proline oligomers mimicking antifreeze proteins. acs.org | Investigation of this compound oligomers as cryoprotectants. |

| Drug Delivery | Proline-derivative templated mesoporous silica (B1680970). tandfonline.comnih.gov | Use as a functional component in advanced drug delivery vehicles. |

By mimicking nature's strategies, the scientific community can unlock new applications for this compound in materials science and biotechnology.

Q & A